molecular formula C14H15BrN2O3 B11131603 methyl N-[(5-bromo-1H-indol-1-yl)acetyl]-beta-alaninate

methyl N-[(5-bromo-1H-indol-1-yl)acetyl]-beta-alaninate

Cat. No.: B11131603
M. Wt: 339.18 g/mol
InChI Key: HUIIFCNDBLMPCC-UHFFFAOYSA-N
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Description

Methyl N-[(5-bromo-1H-indol-1-yl)acetyl]-beta-alaninate is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a brominated indole moiety, which is often associated with enhanced biological activity due to the presence of the bromine atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl N-[(5-bromo-1H-indol-1-yl)acetyl]-beta-alaninate typically involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. The use of green chemistry principles, such as solvent recycling and waste minimization, would also be emphasized.

Chemical Reactions Analysis

Types of Reactions

Methyl N-[(5-bromo-1H-indol-1-yl)acetyl]-beta-alaninate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products Formed

Scientific Research Applications

Methyl N-[(5-bromo-1H-indol-1-yl)acetyl]-beta-alaninate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl N-[(5-bromo-1H-indol-1-yl)acetyl]-beta-alaninate involves its interaction with specific molecular targets and pathways. The brominated indole moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity. This interaction can lead to the modulation of cellular processes, such as apoptosis (programmed cell death) and cell proliferation, making it a promising candidate for anticancer therapy .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl N-[(5-bromo-1H-indol-1-yl)acetyl]-beta-alaninate is unique due to the presence of the beta-alanine moiety, which can enhance its biological activity and specificity

Properties

Molecular Formula

C14H15BrN2O3

Molecular Weight

339.18 g/mol

IUPAC Name

methyl 3-[[2-(5-bromoindol-1-yl)acetyl]amino]propanoate

InChI

InChI=1S/C14H15BrN2O3/c1-20-14(19)4-6-16-13(18)9-17-7-5-10-8-11(15)2-3-12(10)17/h2-3,5,7-8H,4,6,9H2,1H3,(H,16,18)

InChI Key

HUIIFCNDBLMPCC-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCNC(=O)CN1C=CC2=C1C=CC(=C2)Br

Origin of Product

United States

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